Cas no 852134-01-1 (N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)

N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a structurally distinct heterocyclic compound featuring an imidazothiazole core with a 4-fluorophenyl substituent and a tert-butyl carboxamide group. This compound exhibits potential utility in medicinal chemistry due to its fused bicyclic framework, which may enhance binding affinity and metabolic stability. The presence of the fluorophenyl moiety can influence electronic properties and lipophilicity, while the tert-butyl group may contribute to steric hindrance, potentially improving selectivity. Its well-defined molecular architecture makes it a candidate for further investigation in drug discovery, particularly for targets requiring rigid, heteroaromatic scaffolds.
N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide structure
852134-01-1 structure
Product Name:N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
CAS No:852134-01-1
MF:C17H18FN3OS
MW:331.407725811005
CID:5555309
Update Time:2025-10-28

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Imidazo[2,1-b]thiazole-2-carboxamide, N-(1,1-dimethylethyl)-6-(4-fluorophenyl)-3-methyl-
    • N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide
    • Inchi: 1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22)
    • InChI Key: RJTJZXCQJROOSJ-UHFFFAOYSA-N
    • SMILES: S1C(C(NC(C)(C)C)=O)=C(C)N2C=C(C3=CC=C(F)C=C3)N=C12

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide Pricemore >>

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Additional information on N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide

N-Tert-Butyl-6-(4-Fluorophenyl)-3-Methylimidazo[2,1-B][1,3]Thiazole-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 852134-01-1, known as N-Tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazothiazoles, which are heterocyclic compounds with a fused imidazole and thiazole ring system. The presence of a fluorophenyl group and a tert-butyl substituent introduces unique electronic and steric properties, making it an intriguing subject for research in drug discovery, materials science, and analytical chemistry.

Recent studies have highlighted the importance of imidazothiazoles in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The 4-fluorophenyl substituent in this compound is particularly interesting as it contributes to enhanced lipophilicity and improved pharmacokinetic profiles. Fluorine substitution is known to modulate the electronic properties of aromatic rings, which can significantly influence the compound's interaction with biological targets such as enzymes or receptors.

The tert-butyl group attached to the nitrogen atom further enhances the compound's stability and solubility. This substituent also plays a crucial role in modulating the steric environment around the molecule, which is critical for its activity in biological systems. Recent research has demonstrated that such bulky substituents can improve the selectivity of bioactive molecules by preventing non-specific interactions.

In terms of synthesis, N-Tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of such heterocyclic compounds while maintaining high yields and purity.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. The imidazothiazole core has been implicated in various pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. Recent studies have shown that analogs of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, making them strong candidates for therapeutic intervention.

Moreover, the carboxamide functional group in this molecule provides additional versatility in terms of chemical modification. This group can be easily derivatized to explore a wide range of chemical space for drug optimization. For instance, replacing the tert-butyl group with other alkyl or aryl substituents could lead to compounds with improved bioavailability or enhanced target specificity.

In addition to its medicinal applications, N-Tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has shown potential in materials science. Its rigid structure and conjugated system make it a suitable candidate for use in organic electronics or optoelectronic devices. Recent advancements in thin-film transistor technology have highlighted the importance of such heterocyclic compounds as semiconducting materials due to their high charge carrier mobility.

The environmental impact of this compound is another area of growing interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of such molecules becomes crucial. Preliminary studies suggest that the fluorinated substituent may influence the compound's persistence in natural environments; however, further research is required to fully assess its environmental footprint.

In conclusion, N-Tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide represents a versatile and intriguing compound with diverse applications across multiple scientific disciplines. Its unique structural features and promising biological activities make it an attractive target for further investigation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.

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